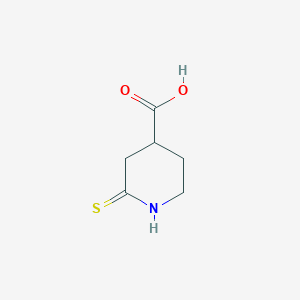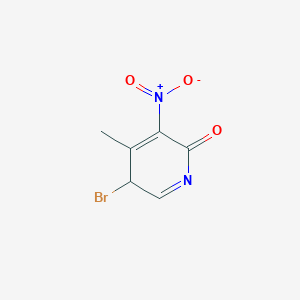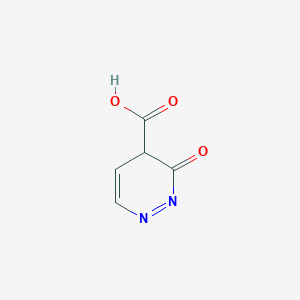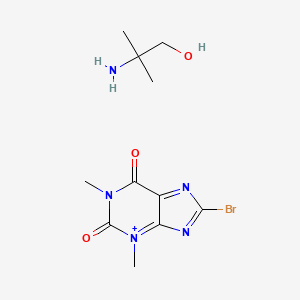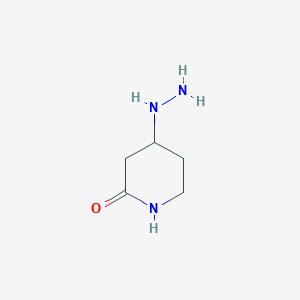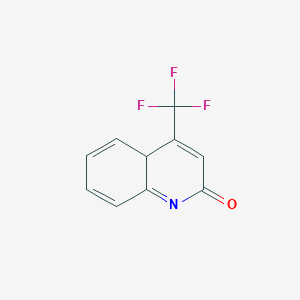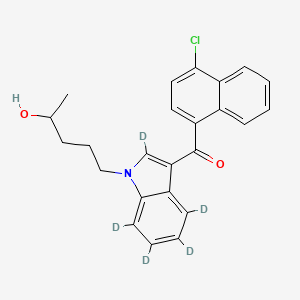![molecular formula C10H12N4O4 B12359410 9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purin-6-one](/img/structure/B12359410.png)
9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purin-6-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purin-6-one is a purine nucleoside analog. It is structurally related to guanine, one of the four main nucleobases found in the nucleic acids DNA and RNA. .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purin-6-one typically involves the condensation of guanine with a sugar moiety. One common method involves the reaction of guanine with 2-deoxy-D-ribose in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of this compound often employs enzymatic methods to ensure high specificity and yield. Enzymes such as nucleoside phosphorylases are used to catalyze the reaction between guanine and 2-deoxy-D-ribose .
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups.
Reduction: Reduction reactions can occur at the purine ring, leading to the formation of dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the purine ring, especially at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the nucleoside.
Reduction: Dihydro derivatives of the nucleoside.
Substitution: Alkylated or acylated derivatives of the nucleoside.
科学研究应用
Chemistry
In chemistry, 9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purin-6-one is used as a building block for the synthesis of more complex molecules. It is also used in studies of nucleic acid chemistry .
Biology
In biological research, this compound is used to study DNA replication and repair mechanisms. It serves as a substrate for various DNA polymerases and is used in assays to measure enzyme activity .
Medicine
Medically, the compound is used in antiviral and anticancer research. It is incorporated into DNA by viral or cancerous cells, leading to chain termination and cell death .
Industry
In the industrial sector, the compound is used in the production of nucleoside analog drugs and as a standard in analytical chemistry .
作用机制
The compound exerts its effects primarily by being incorporated into DNA or RNA. Once incorporated, it can cause chain termination or induce mutations, leading to cell death. The molecular targets include DNA polymerases and reverse transcriptases .
相似化合物的比较
Similar Compounds
Guanosine: Similar in structure but contains a ribose sugar instead of a deoxyribose.
Acyclovir: An antiviral drug that is a guanine analog.
Ganciclovir: Another antiviral drug similar to acyclovir but with a different sugar moiety.
Uniqueness
The uniqueness of 9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purin-6-one lies in its ability to be incorporated into DNA and RNA, making it a valuable tool in both research and therapeutic applications .
属性
分子式 |
C10H12N4O4 |
|---|---|
分子量 |
252.23 g/mol |
IUPAC 名称 |
9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purin-6-one |
InChI |
InChI=1S/C10H12N4O4/c15-2-6-5(16)1-7(18-6)14-4-13-8-9(14)11-3-12-10(8)17/h3-8,15-16H,1-2H2/t5-,6+,7+,8?/m0/s1 |
InChI 键 |
OGEKIGXRZNVLAN-FWYCZPIQSA-N |
手性 SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3C2=NC=NC3=O)CO)O |
规范 SMILES |
C1C(C(OC1N2C=NC3C2=NC=NC3=O)CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



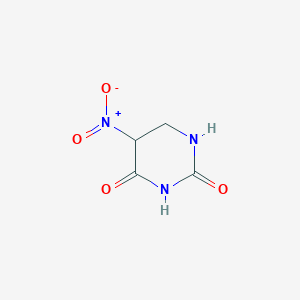
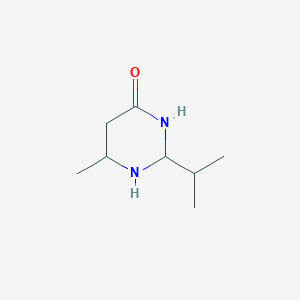
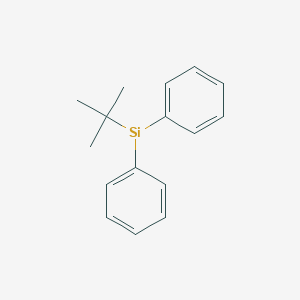
![5-bromo-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12359368.png)
![7-oxo-5-phenyl-6-propan-2-yl-2,3,3a,4-tetrahydro-1H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B12359372.png)
